1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

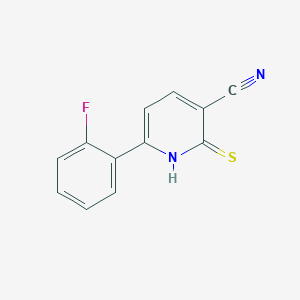

1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene (1,3-BBT) is a chemical compound with a unique structure that has been studied for its potential use in a variety of scientific research applications. It is a member of the benzene family and is composed of a benzene ring with two bromomethyl groups and one trifluoromethyl group. This compound has been found to have a wide range of applications in both organic and inorganic chemistry, such as in the synthesis of other compounds, as a catalyst for chemical reactions, and as a reagent for various laboratory experiments.

科学的研究の応用

Synthesis of Fluorine-Containing Polymers

A study on the synthesis and characterization of new fluorine-containing polyethers highlighted the use of a highly fluorinated monomer, obtained by the reaction of the sodium salt of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene with pentafluorobenzyl bromide, to create soluble, hydrophobic, low dielectric polyethers with moderate thermal stability and glass transition temperatures ranging from 89 to 110 °C (Fitch et al., 2003).

Improved Preparation of Grignard Reagents

Research on the improved preparation of 3,5-bis(trifluoromethyl)acetophenone involved developing a safer and more efficient bromination method for 3,5-bis(trifluoromethyl)benzene. This study also described a reliable preparation of potentially explosive Grignard reagents from the precursor bromides, offering insights into the safety and efficiency of synthesizing advanced intermediates (Leazer et al., 2003).

Development of Functionalized Benzenes

The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder or C-H activation reactions showcased the versatility of functionalized benzenes in organic synthesis. These compounds serve as key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).

Electro-Synthesis via Diels–Alder Reaction

A study on the green and convergent paired Diels–Alder electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene demonstrated an environmentally friendly synthesis method. This electrochemical reduction yielded high selectivity, purity, and yield with low waste, illustrating the potential for sustainable chemical synthesis (Habibi et al., 2014).

Polymer Chemistry Innovations

Research into poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene as a bifunctional initiator in cationic ring opening polymerization (CROP) of tetrahydrofuran. This work contributed to the development of polymers with high solubility in common organic solvents and potential applications in various industrial and technological fields (Cianga et al., 2002).

特性

IUPAC Name |

1,3-bis(bromomethyl)-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3/c10-4-6-1-7(5-11)3-8(2-6)9(12,13)14/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBMHSJAXXBWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)

![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)